molecular formula C11H17ClN2 B6257415 4-[(piperidin-3-yl)methyl]pyridine hydrochloride CAS No. 2503208-52-2

4-[(piperidin-3-yl)methyl]pyridine hydrochloride

Cat. No.: B6257415
CAS No.: 2503208-52-2
M. Wt: 212.7
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Description

4-[(Piperidin-3-yl)methyl]pyridine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(piperidin-3-yl)methyl]pyridine hydrochloride typically involves the reaction of 4-pyridylmethyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-[(Piperidin-3-yl)methyl]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed:

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[(Piperidin-3-yl)methyl]pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(piperidin-3-yl)methyl]pyridine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-[(Piperidin-4-yl)methyl]pyridine hydrochloride
  • 4-[(Piperidin-2-yl)methyl]pyridine hydrochloride
  • 4-[(Piperidin-3-yl)methyl]quinoline hydrochloride

Comparison: 4-[(Piperidin-3-yl)methyl]pyridine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

2503208-52-2

Molecular Formula

C11H17ClN2

Molecular Weight

212.7

Purity

95

Origin of Product

United States

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